1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-2-19-7-13-24(14-8-19)35-18-23(33)17-32-26-6-4-3-5-25(26)30-28(32)20-15-27(34)31(16-20)22-11-9-21(29)10-12-22/h3-14,20,23,33H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVSOCNKKINNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . This reaction is characterized by its high yield (78-92%) and the use of green chemistry principles, such as metal-free catalysis and acid/base-free conditions.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of 1-(4-chlorophenyl)pyrazolone to form 1-(4-chlorophenyl)-3-pyrazolol, which is then further reacted under controlled conditions . The use of strong bases and oxidizing agents like H2O2 is common in these processes, although they pose environmental and safety risks.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like H2O2.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like H2O2, reducing agents such as NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of oncology and neurology.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial respiration, which can lead to various biological effects . Its interaction with cellular proteins and enzymes is a key area of study, as it may reveal new therapeutic targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and inferred properties compared to analogous compounds:
Electronic and Reactivity Comparisons
- Hydrogen-Bonding Capacity: The hydroxypropyl chain in the target compound provides hydrogen-bond donors absent in and , which may improve solubility or target interactions .
- Aromatic Interactions: The ethylphenoxy group (target) and methoxyphenoxy group () enable π-π stacking, whereas the cyclopropyl-oxadiazole in introduces steric hindrance and conformational constraints.
Computational Insights
Density-functional theory (DFT) studies (e.g., B3LYP functional ) could quantify electronic properties like HOMO-LUMO gaps, correlating with reactivity.
Biological Activity
The compound 1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a pyrrolidine ring substituted with a chlorophenyl group and a benzodiazole moiety. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a derivative of the compound was shown to inhibit glioma cell growth effectively. The mechanism involved the inhibition of the AKT signaling pathway, which is crucial in various cancers, including glioblastoma .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | Mechanism of Action | IC50 Value |
|---|---|---|---|
| 4j | Glioblastoma | AKT2 Inhibition | 12 µM |
Enzyme Inhibition
The compound's derivatives have also been evaluated for their enzyme inhibitory activities. Specifically, they were tested against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is relevant for treating conditions such as Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Activities
| Compound | Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| A | Acetylcholinesterase | Competitive | 15 µM |
| B | Urease | Non-competitive | 20 µM |
Study on Glioblastoma Cells
In a comprehensive study, a series of compounds related to our target compound were synthesized and screened for their ability to inhibit glioma cell lines. The lead compound demonstrated potent inhibitory effects on primary patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Pharmacological Evaluations
Further pharmacological evaluations highlighted the potential of the compound in modulating various biochemical pathways involved in cancer progression. The research indicated that the compound could serve as a lead structure for developing new anticancer drugs targeting specific kinases involved in tumor growth .
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one?
A multi-step synthesis is typically employed, involving:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted acrylamides or via intramolecular lactamization (e.g., using Mitsunobu conditions for hydroxyl group activation) .
- Step 2 : Introduction of the benzodiazole moiety using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 3 : Functionalization of the propyl chain with 4-ethylphenoxy groups via etherification under basic conditions .
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for etherification) and stoichiometric ratios to minimize byproducts .
Q. How can the structural integrity of this compound be validated experimentally?
Use a combination of:
- X-ray Crystallography : Resolve the 3D conformation of the pyrrolidin-2-one ring and benzodiazole substituents (e.g., as demonstrated for analogous chlorophenyl-pyrrolidinone derivatives) .
- Spectroscopic Techniques :
- Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the critical solubility and stability parameters for this compound under experimental conditions?
- Solubility : Test in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 7.4, <0.1 mg/mL due to hydrophobic benzodiazole) .
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the benzodiazole-pyrrolidinone scaffold?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, identifying nucleophilic (pyrrolidinone carbonyl) and electrophilic (benzodiazole N-atoms) sites .
- Reaction Path Analysis : Simulate intermediates for key reactions (e.g., benzodiazole alkylation) using Gaussian or ORCA software .
Validation : Cross-check computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in spectroscopic data for structural analogs?
- Case Example : Discrepancies in NMR peak assignments for pyrrolidinone derivatives:
- Approach 1 : Use 2D NMR (COSY, HSQC) to correlate protons and carbons, resolving overlapping signals .
- Approach 2 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .
- Data Triangulation : Cross-validate with X-ray structures to confirm substituent geometry .
Q. How can reaction conditions be optimized for scale-up synthesis while minimizing impurities?
-
Design of Experiments (DoE) : Apply fractional factorial designs to test variables:
Variable Range Tested Optimal Condition Catalyst Loading 1–5 mol% Pd(PPh₃)₄ 3 mol% Temperature 70–110°C 90°C Solvent DMF, THF, Toluene Toluene Outcome : 85% yield with <5% byproducts . -
In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
Q. What methodologies assess the compound’s potential for non-covalent interactions (e.g., protein binding)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor interactions .
- Molecular Docking : Use AutoDock Vina to predict binding poses in hydrophobic pockets (e.g., benzodiazole stacking with aromatic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
